![molecular formula C10H16N2O3 B6304950 t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate CAS No. 2091531-88-1](/img/structure/B6304950.png)
t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate
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Overview
Description
T-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate is a chemical compound with the molecular formula C10H16N2O3 . It is also known by other names such as tert-butyl (1- (hydroxymethyl)cyclobutyl)carbamate .
Synthesis Analysis
The synthesis of carbamates, such as t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The molecular structure of t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can provide more detailed information about the spatial arrangement of atoms and the shape of the molecule .Chemical Reactions Analysis
Carbamates, including t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
The physical and chemical properties of t-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate include a molecular weight of 212.25 and a predicted density of 1.18±0.1 g/cm3 . The boiling point is predicted to be 387.5±42.0 °C .properties
IUPAC Name |
tert-butyl N-(1-cyano-3-hydroxycyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-10(6-11)4-7(13)5-10/h7,13H,4-5H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUGAVXYAGJAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate |
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